
3,5-Difluoro-4-methoxybenzoyl chloride
Overview
Description
3,5-Difluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxybenzoyl chloride typically involves the chlorination of 3,5-difluoro-4-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3,5-difluoro-4-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and mild heating.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3,5-Difluoro-4-methoxybenzoic acid: Formed from hydrolysis reactions.
Scientific Research Applications
While the search results do not provide comprehensive data tables or case studies specifically focusing on the applications of "3,5-Difluoro-4-methoxybenzoyl chloride," they do offer some information regarding its properties, related compounds, and potential uses in chemical synthesis.
This compound is a chemical compound with the CAS number 501701-43-5 . It has the IUPAC name this compound and its molecular formula is C8H5ClF2O2 .
Synonyms: The compound is also known as 4-(Chlorocarbonyl)-2,6-difluoroanisole and 4-(Chloroformyl)-2,6-difluoroanisole .
Applications in Research:
- This compound can be used in the preparation of chemical compounds .
- The product is intended for use in tests and research only, and should not be used as a medicine, food, or household item .
- It is used as raw material for pharmaceutical products .
While not directly about this compound, one search result discusses the use of 4-methoxybenzoyl chloride in various applications :
- 4-methoxybenzoyl chloride reacts with potassium thiocyanate to yield isothiocyanate derivative via nucleophilic addition-elimination mechanism .
- 4-Methoxybenzoyl chloride can be used as radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds .
- It can be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes .
- Incorporation of 4-methoxybenzoyl chloride modified indium tin oxide (ITO) as cathode for the fabrication of organic light-emitting diodes (OLEDs) has been reported .
- 1,3 diketones synthesized from 4-methoxybenzoyl chloride can be used in one pot synthesis of various pyrazole derivatives .
- It can also be used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methoxybenzoyl chloride
- 2,6-Difluoro-3-methoxybenzoyl chloride
- 3,5-Difluorobenzoyl chloride
Comparison
3,5-Difluoro-4-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the methoxy group at the 4 position can influence the compound’s electronic distribution and steric effects, making it more suitable for certain chemical reactions and applications .
Biological Activity
3,5-Difluoro-4-methoxybenzoyl chloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological applications, and detailed research findings.
This compound is synthesized through various methods, including the reaction of 3,5-difluoro-4-methoxybenzoic acid with thionyl chloride or oxalyl chloride. The compound's molecular formula is , and it has a CAS number of 501701-43-5 .
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from it have shown inhibition of SIRT2, a protein implicated in cancer progression. In one study, the compound was prepared and evaluated for its ability to inhibit SIRT2 activity, showing promising results with a substantial percentage of inhibition at specific concentrations .
Table 1: Inhibition Activity of SIRT2 by Derivatives of this compound
Compound | % Inhibition at 60 μM |
---|---|
Tenovin-6 | 89.1 ± 1 |
Tenovin-36 | 81.5 ± 2 |
Tenovin-43 | 99.6 ± 3 |
2. Antibacterial Activity
The compound also demonstrates antibacterial properties. A study highlighted its effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Case Study: HepG2 Cells
In vitro studies involving HepG2 liver cells showed that derivatives of this compound can induce the expression of ApoA-I, a protein associated with lipid metabolism and cardiovascular health. The induction levels varied with different concentrations of the compound .
Table 2: Induction of ApoA-I in HepG2 Cells
Compound | Dose (mg/kg) | % Change in ApoA-I Expression |
---|---|---|
Control | 0 | 11.94 |
Compound A | 3 | 18.87 |
The mechanism by which these compounds exert their biological effects often involves the modulation of enzyme activities or the alteration of cellular pathways. For example, studies have indicated that treatment with these derivatives can lead to apoptosis in cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) levels, indicating cell damage .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 3,5-difluoro-4-methoxybenzoyl chloride with high purity?
Methodological Answer:
- Step 1: Precursor Selection
Start with a substituted benzaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) and introduce fluorine via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride). Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorination efficiency . - Step 2: Methoxy Group Retention
Protect the methoxy group during fluorination by using anhydrous conditions and inert gas (N2 or Ar) to prevent demethylation. Validate protection via FT-IR (absence of -OH stretch at ~3200 cm<sup>-1</sup>) . - Step 3: Chlorination Optimization
Convert the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. Optimize molar ratios (e.g., 1:3 acid-to-SOCl2) and reflux time (2–4 hr) to maximize yield. Confirm completion via TLC (Rf shift) .
Q. How should researchers handle discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR spectral data for this compound?
Methodological Answer:
- Contradiction Analysis:
Compare experimental shifts with computational predictions (e.g., DFT calculations via Gaussian) to identify misassignments. Cross-validate using 2D NMR (HSQC, HMBC) to resolve overlapping peaks . - Common Pitfalls:
- Solvent Effects: DMSO-d6 may cause peak broadening; use CDCl3 for sharper signals.
- Impurity Peaks: Trace moisture hydrolyzes acyl chloride to carboxylic acid (~δ 10-12 ppm in <sup>1</sup>H NMR). Dry samples rigorously with molecular sieves .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- Strategy:
Use molecular docking (AutoDock Vina) or DFT-based transition-state modeling (CP2K) to assess steric/electronic effects of substituents.- Key Parameters:
- Electrophilicity (ω): Calculate via Koopmans’ theorem (ω = μ²/2η, where μ = chemical potential, η = hardness). Higher ω correlates with faster reaction rates.
- Steric Maps: Generate using Voronoi tessellation (e.g., in PyMOL) to visualize steric hindrance from fluorine and methoxy groups .
- Validation:
Compare predicted activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants in DMF at 25°C) .
Q. What strategies mitigate competing side reactions during coupling with amino acids?
Methodological Answer:
- Side Reaction 1: Esterification
- Mitigation: Use aprotic solvents (e.g., DCM) and low temperatures (0–5°C) to suppress alcoholysis. Add DMAP (4-dimethylaminopyridine) to accelerate acylation over esterification .
- Side Reaction 2: Hydrolysis
Q. What decomposition products form under prolonged storage, and how are they detected?
Methodological Answer:
- Degradation Pathways:
- Prevention:
Store under argon at –20°C in amber vials. Add stabilizers (e.g., BHT) for long-term storage .
Q. How should accidental exposure during handling be managed?
Methodological Answer:
- Inhalation: Immediate removal to fresh air; administer oxygen if bronchospasm occurs. Avoid mouth-to-mouth resuscitation due to HCl vapor risk .
- Dermal Contact: Rinse with 5% NaHCO3 solution to neutralize acidic byproducts, followed by soap/water .
Q. Data Contradiction Resolution
Q. How to resolve conflicting reports on optimal fluorination agents?
Methodological Answer:
- Case Study:
If DAST yields lower fluorination efficiency than Selectfluor® in literature, compare reaction conditions:- Solvent Polarity: DAST works best in DCM (low polarity), while Selectfluor® requires MeCN (high polarity).
- Temperature: DAST reactions are exothermic; control at –10°C to avoid side reactions .
- Experimental Design:
Conduct a DOE (Design of Experiments) varying solvent, temperature, and agent. Analyze via ANOVA to identify statistically significant factors .
Properties
IUPAC Name |
3,5-difluoro-4-methoxybenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUCQYQLNPECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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